
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds have been used as building blocks in the synthesis of various biologically active molecules .
Molecular Structure Analysis
The molecular structure of furan-2-carbonyl compounds is characterized by the presence of a furan ring attached to a carbonyl group . The exact structure of “N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide” would require more specific information or computational chemistry techniques for accurate determination.
Chemical Reactions Analysis
Furan-2-carbonyl compounds can undergo a variety of chemical reactions, including addition-cyclization reactions with nitrogen nucleophiles, leading to the formation of a new series of heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide” would depend on its specific molecular structure. Furan-2-carbonyl compounds, in general, are characterized by their aromaticity, reactivity with nucleophiles, and ability to form heterocycles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Studies on similar compounds, such as tetrahydroquinoline and benzenesulfonamide derivatives, have primarily focused on synthesis, chemical characterization, and exploring potential interactions with biological targets. For example, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlight the importance of specific intermolecular interactions, like F⋯O interactions, which could be relevant to understanding the physical and chemical properties of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide (Grudova et al., 2020).
Potential Biological Interactions
- Isoquinolinesulfonamides have been investigated for their inhibitory effects on human carbonic anhydrases (hCAs), showcasing selectivity toward specific isozymes. The structural analysis of these compounds provides insights into designing selective inhibitors for therapeutic targets, suggesting potential biomedical research applications for structurally similar compounds (Mader et al., 2011).
Drug Design and Development
- The exploration of structural properties and inhibitor design based on benzenesulfonamide derivatives offers a foundation for developing new therapeutic agents. Research into compounds with a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety has led to significant inhibition of hCA II and hCA VII, indicating the potential for designing isoform-selective inhibitors for various diseases (Buemi et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such asDisintegrin and metalloproteinase domain-containing protein 28 .
Biochemical Pathways
Furan-based compounds have been known to play a role in various biochemical processes, including thehypoxia-inducible factor (HIF) pathway , which facilitates adaptation to hypoxic and/or ischemic stress.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-17-9-10-21(20(14-17)29-2)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)19-6-4-12-30-19/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWXOHSOLPTTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

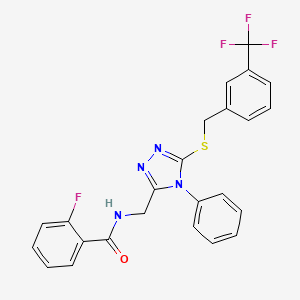
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)
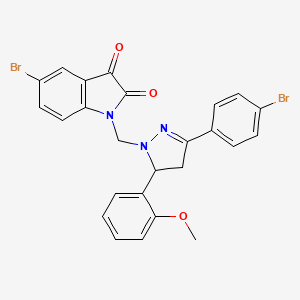
![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)

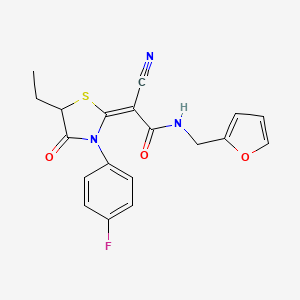
![5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2895342.png)
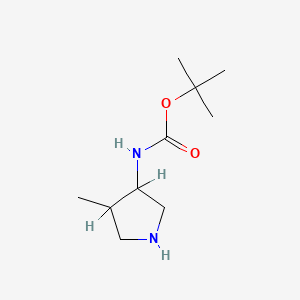
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)
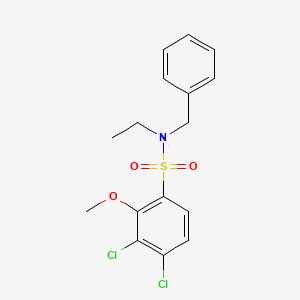

![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)